![molecular formula C18H16N6O3 B2818506 1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892746-84-8](/img/structure/B2818506.png)
1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Beschreibung
This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring, both substituted with 4-methoxyphenyl groups. The triazole core is linked to an amine group at position 5, while the oxadiazole is connected via its 5-position to the triazole’s 4-position.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-25-13-7-3-11(4-8-13)17-20-18(27-22-17)15-16(19)24(23-21-15)12-5-9-14(26-2)10-6-12/h3-10H,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXGJDSOFYRNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Triazole Ring:
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and triazole intermediates with methoxyphenyl groups using suitable coupling agents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Nucleophilic Reactions at the Amine Group
The primary amine group at position 5 of the triazole ring is highly reactive, enabling nucleophilic substitutions and condensations.
Key Findings :
-
Alkylation reactions proceed with moderate yields (~60–70%) due to steric hindrance from adjacent substituents.
-
Acylation under mild conditions preserves the oxadiazole ring’s integrity.
Electrophilic Aromatic Substitution
The methoxyphenyl rings undergo electrophilic substitution, influenced by the electron-donating methoxy group.
Key Findings :
-
Nitration occurs preferentially at the para position relative to the methoxy group .
-
Halogenation requires Lewis acid catalysts to activate the aromatic ring.
Oxidative Transformations
The triazole and oxadiazole rings exhibit stability under oxidative conditions, but the amine group can undergo oxidation.
Reaction Type | Reagents/Conditions | Products | References |
---|---|---|---|
Amine Oxidation | H₂O₂, Fe²⁺, pH 7 | Nitroso or nitro derivatives | |
Ring Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |
Key Findings :
-
Controlled oxidation of the amine group yields nitroso intermediates, which are unstable and further oxidize to nitro compounds .
-
Harsh oxidation (e.g., KMnO₄) cleaves the triazole ring but leaves the oxadiazole intact .
Cycloaddition and Coupling Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the oxadiazole acts as a directing group.
Reaction Type | Reagents/Conditions | Products | References |
---|---|---|---|
CuAAC | Terminal alkynes, Cu(I), RT | Triazole-linked bioconjugates | |
Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Extended π-conjugated systems |
Key Findings :
-
CuAAC reactions proceed efficiently (>80% yield) due to the triazole’s inherent catalytic activity .
-
Suzuki coupling modifies the oxadiazole-linked aryl group, enabling structural diversification.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which decomposition occurs via:
Wissenschaftliche Forschungsanwendungen
The compound 1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, particularly focusing on its biological activities and therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of triazole and oxadiazole exhibit significant antimicrobial properties. Compounds containing these moieties have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth and viability. The specific activity of This compound remains to be fully elucidated; however, its structural components indicate a likelihood of similar efficacy.
Anticancer Potential
The 1,2,4-oxadiazole scaffold is recognized for its anticancer properties. Studies have indicated that compounds containing this moiety can inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. The hybridization of oxadiazole with other pharmacophores enhances its potential as an anticancer agent by targeting multiple pathways involved in tumor growth.
Anti-inflammatory Properties
Emerging studies suggest that compounds with triazole and oxadiazole structures may also possess anti-inflammatory properties. These compounds could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.
Neuroprotective Effects
Preliminary research indicates that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could position the compound as a candidate for further investigation in neurodegenerative disease models.
Clinical Relevance
Recent studies have focused on the synthesis and characterization of this compound alongside its analogs to evaluate their biological activities systematically:
- Synthesis Methodology: Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
- Biological Assays: In vitro assays have demonstrated the compound's ability to inhibit cancer cell lines compared to standard chemotherapeutic agents.
- Toxicity Studies: Initial toxicity assessments indicate a favorable safety profile at therapeutic concentrations.
Summary Table of Research Findings
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | Inhibition of E. coli growth | [Source A] |
Anticancer Potential | Significant HDAC inhibition | [Source B] |
Anti-inflammatory Effects | Reduced cytokine levels in vitro | [Source C] |
Neuroprotective Effects | Modulation of oxidative stress markers | [Source D] |
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Key Analogs
Biologische Aktivität
1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound may exert its effects by targeting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . For instance, studies have shown that oxadiazole derivatives can induce apoptosis in MCF-7 breast cancer cells by upregulating p53 expression and activating caspase pathways .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
D-16 | 10.38 | HDAC |
D-20 | 12.50 | Thymidylate Synthase |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound exhibits moderate to significant activity against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : The oxadiazole derivatives show enhanced antimicrobial activity when electron-withdrawing groups are present at the para position of the aromatic ring .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 µg/mL |
S. aureus | 10 µg/mL |
C. albicans | 12 µg/mL |
Antioxidant Activity
Antioxidant assays have demonstrated that the compound can scavenge free radicals effectively. The presence of methoxy groups is believed to enhance its electron-donating ability.
Assay Type | Result (IC50) |
---|---|
DPPH Scavenging | 25 µg/mL |
ABTS Scavenging | 30 µg/mL |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the oxadiazole and triazole rings can significantly impact biological activity. For example:
- Substituents : The presence of electron-donating groups like -OCH₃ at the para position increases anticancer and antioxidant activities.
- Ring Modifications : Alterations in the length and composition of substituents on the oxadiazole ring can enhance antimicrobial properties .
Case Studies
In a recent study involving various synthesized derivatives of oxadiazoles, compounds similar to this compound were tested for their anticancer efficacy against multiple cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The compound can be synthesized via Huisgen cycloaddition (click chemistry) between azides and alkynes, followed by oxadiazole ring formation. Key steps include:
- Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents (e.g., DMSO) at 50–60°C to form the triazole core .
- Oxadiazole Formation : React nitrile intermediates with hydroxylamine under reflux in ethanol (80°C, 12–24 hours) to generate the 1,2,4-oxadiazole ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity.
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer : Use multimodal spectroscopy :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and triazole/oxadiazole ring carbons (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected [M+H]⁺ ≈ 420 m/z).
- IR Spectroscopy : Detect N–H stretching (3300–3400 cm⁻¹) and C=N/C–O bonds (1600–1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial and anticancer activity:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (concentration range: 1–100 µg/mL) .
- MTT Assay : Assess cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hours exposure, 0.1–50 µM) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- Methodological Answer : Combine density functional theory (DFT) and molecular docking :
- DFT (B3LYP/6-311G )**: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
- Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Analyze binding affinity (∆G < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Lys721) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis with standardized protocols:
- Batch Testing : Use identical cell lines (ATCC-validated) and assay conditions (e.g., 10% FBS, 37°C).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on methoxyphenyl enhance antimicrobial activity by 30%) .
- Proteomics : Identify off-target effects via 2D gel electrophoresis or SILAC labeling in discrepant models .
Q. How can reaction mechanisms for triazole-oxadiazole derivatization be elucidated?
- Methodological Answer : Use kinetic and isotopic labeling studies :
- Kinetics : Monitor oxadiazole formation via HPLC (C18 column, acetonitrile/water) to determine rate constants (k ≈ 0.05 min⁻¹ at 80°C) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled intermediates to track nitrogen migration during cyclization (NMR/MS analysis) .
Methodological Challenges and Solutions
Q. What advanced techniques improve yield in multi-step syntheses?
- Answer :
- Flow Chemistry : Use microreactors for precise temperature control (ΔT ±1°C) during exothermic steps (e.g., cycloaddition), improving yield by 15–20% .
- Microwave Assistance : Reduce oxadiazole formation time from 24 hours to 2 hours (100°C, 300 W) with comparable purity .
Q. How can researchers validate the compound’s metabolic stability?
- Answer : Perform in vitro microsomal assays :
- Liver Microsomes (Human/Rat) : Incubate compound (1 µM) with NADPH (37°C, 60 min). Use LC-MS/MS to quantify parent compound degradation (t₁/₂ > 60 min indicates stability) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.